molecular formula C24H25N5O2S2 B3612810 2-[(5-{[4-(2-METHYL-2-PROPANYL)PHENOXY]METHYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE

2-[(5-{[4-(2-METHYL-2-PROPANYL)PHENOXY]METHYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE

Cat. No.: B3612810
M. Wt: 479.6 g/mol
InChI Key: YNPMYHBKYFIFLW-UHFFFAOYSA-N
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Description

2-[(5-{[4-(2-METHYL-2-PROPANYL)PHENOXY]METHYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound with a unique structure that includes a triazole ring, a thiazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-{[4-(2-METHYL-2-PROPANYL)PHENOXY]METHYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE typically involves multiple steps, including the formation of the triazole and thiazole rings, followed by the introduction of the phenoxy and sulfanyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(5-{[4-(2-METHYL-2-PROPANYL)PHENOXY]METHYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

    Substitution: The phenoxy and sulfanyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[(5-{[4-(2-METHYL-2-PROPANYL)PHENOXY]METHYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or drug candidate.

    Industry: The compound can be used in the development of new materials, coatings, or catalysts.

Mechanism of Action

The mechanism of action of 2-[(5-{[4-(2-METHYL-2-PROPANYL)PHENOXY]METHYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The triazole and thiazole rings, along with the phenoxy and sulfanyl groups, may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[4-(2-METHYL-2-PROPANYL)PHENOXY]METHYL}-2-FUROATE
  • 1,3-BIS[4-(2-{4-[(2R)-2-OXIRANYLMETHOXY]PHENYL}-2-PROPANYL)PHENOXY]-2-PROPANOL

Uniqueness

Compared to similar compounds, 2-[(5-{[4-(2-METHYL-2-PROPANYL)PHENOXY]METHYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE stands out due to its unique combination of functional groups and ring structures. This uniqueness may confer specific properties and activities that are not observed in other compounds, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

2-[[5-[(4-tert-butylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2S2/c1-24(2,3)17-9-11-19(12-10-17)31-15-20-27-28-23(29(20)18-7-5-4-6-8-18)33-16-21(30)26-22-25-13-14-32-22/h4-14H,15-16H2,1-3H3,(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPMYHBKYFIFLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-{[4-(2-METHYL-2-PROPANYL)PHENOXY]METHYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[(5-{[4-(2-METHYL-2-PROPANYL)PHENOXY]METHYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-[(5-{[4-(2-METHYL-2-PROPANYL)PHENOXY]METHYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-[(5-{[4-(2-METHYL-2-PROPANYL)PHENOXY]METHYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-[(5-{[4-(2-METHYL-2-PROPANYL)PHENOXY]METHYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-[(5-{[4-(2-METHYL-2-PROPANYL)PHENOXY]METHYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE

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